![molecular formula C9H14N2O B13206184 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-8-azaspiro[45]decane-4-carbonitrile is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves the use of anhydrous magnesium sulfate to dry the organic layer, followed by solvent removal .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar spirocyclic compounds often involves scalable reactions that can be adapted for large-scale production. The use of commercially available reagents and straightforward reaction conditions makes this compound a viable candidate for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of materials with specific mechanical and chemical properties
Wirkmechanismus
The mechanism by which 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in the position of the nitrogen atom.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the ring system.
1-Oxa-9-azaspiro[5.5]undecane: Features a larger ring system and has been studied for its antituberculosis activity.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile stands out due to its specific ring structure and the presence of a nitrile group, which imparts unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-7-8-1-6-12-9(8)2-4-11-5-3-9/h8,11H,1-6H2 |
InChI-Schlüssel |
HEFYFHHDEMSWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(C1C#N)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
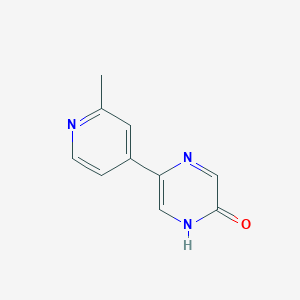

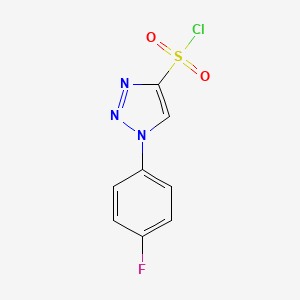
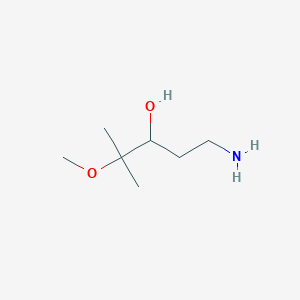


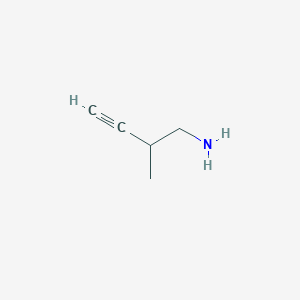
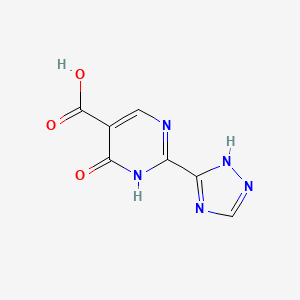
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
